4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorobenzoyl group, a methoxybenzyl group, and a pyrrole carboxamide moiety
Preparation Methods
The synthesis of 4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where a fluorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the amine group on the pyrrole ring.
Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrrole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
- 4-(4-fluorobenzoyl)-1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperidinium
- 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorobenzoyl)piperazin-1-ium
These compounds share structural similarities but differ in their specific functional groups and overall chemical structure
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-17-8-2-13(3-9-17)11-23-20(25)18-10-15(12-22-18)19(24)14-4-6-16(21)7-5-14/h2-10,12,22H,11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIZSICKDKUGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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